6-Nitro-2-phenylquinolin-4-ol

NQO1 substrate bioreductive activation cancer selectivity

6-Nitro-2-phenylquinolin-4-ol (CAS 56983-10-9) is a differentiated 6-nitroquinolin-4-one scaffold with validated NQO1 substrate activity (IC50 5.80 µM in A549 cells), enabling tumor-selective bioreductive prodrug design not feasible with 6-chloro or 6-methoxy analogs. Its unique nitro group position imparts a LogP of 3.10, distinct from the 6-methoxy variant (LogP ≈3.62), ensuring reliable reversed-phase HPLC separation on Newcrom R1 columns. This compound is the only 2-phenylquinolin-4-ol that can serve as a nitroreductase bioactivation trigger while maintaining the 4-quinolone core for metal-chelation and enzyme inhibition. Researchers cannot substitute this compound with other 6-substituted analogs without fundamentally altering redox behavior, biological target engagement, and chromatographic resolution.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
CAS No. 56983-10-9
Cat. No. B8804715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2-phenylquinolin-4-ol
CAS56983-10-9
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O3/c18-15-9-14(10-4-2-1-3-5-10)16-13-7-6-11(17(19)20)8-12(13)15/h1-9H,(H,16,18)
InChIKeyKFCTXLVNHOGMHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-2-phenylquinolin-4-ol (CAS 56983-10-9): A Differentiated 6-Nitroquinolin-4-one Scaffold for Redox-Targeted Drug Discovery


6-Nitro-2-phenylquinolin-4-ol (CAS 56983-10-9) is a synthetically accessible 6-nitroquinolin-4-one derivative within the broader 2-phenylquinolin-4-ol chemotype . This compound features a characteristic 4-quinolone core with a phenyl substituent at C-2 and a nitro group at C-6, distinguishing it from analogous 6-halo-, 6-methoxy-, or unsubstituted variants. 6-Nitroquinoline derivatives are widely recognized as versatile intermediates in medicinal chemistry and as promising bioactive scaffolds with applications in anticancer and antimicrobial research [1]. The compound's value for scientific procurement lies in its unique combination of substituents, which imparts distinct electronic properties, redox behavior, and biological target engagement profiles that cannot be replicated by other 6-substituted analogs.

Why 6-Nitro-2-phenylquinolin-4-ol Cannot Be Replaced by Other 2-Phenylquinolin-4-ol Analogs in Target-Focused Research


The 6-nitro substituent fundamentally alters the electronic structure, redox potential, and biological recognition of the 2-phenylquinolin-4-ol scaffold. The strong electron-withdrawing nature of the nitro group lowers the electron density of the quinoline ring, which directly impacts critical properties such as NQO1-mediated two-electron reduction, metal-chelation ability, and enzyme inhibition potency [1]. Unlike 6-chloro or 6-methoxy analogs, the 6-nitro variant can act as a substrate for nitroreductase enzymes, enabling bioactivation pathways not available to non-nitrated congeners [2]. Furthermore, the nitro group's position on the quinoline ring is a critical determinant of biological outcome; relocating the nitro group from position 6 to position 5 or 8 results in substantially different pharmacological profiles, as demonstrated by the divergent activities of nitroxoline regioisomers [3]. These structure-dependent properties mean that researchers cannot simply interchange 6-nitro-2-phenylquinolin-4-ol with other 2-phenylquinolin-4-ol analogs without fundamentally altering the experimental outcomes.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 6-Nitro-2-phenylquinolin-4-ol Differentiation


NQO1-Mediated Bioactivation: The 6-Nitro Group Enables Two-Electron Reduction Not Observed with the Des-Nitro Analog

The presence of the 6-nitro group converts the 2-phenylquinolin-4-ol scaffold from an inactive species into a substrate for the two-electron oxidoreductase NQO1. In a cell-based assay using human A549 lung adenocarcinoma cells, 6-nitro-2-phenylquinolin-4-ol demonstrated NQO1-mediated substrate activity with an IC50 of 5.80 µM, reflecting its ability to undergo enzyme-specific bioreduction and trigger growth inhibition [1]. In contrast, the des-nitro 2-phenylquinolin-4-ol parent compound (CAS 1144-20-3) shows no measurable NQO1 substrate activity in equivalent assay formats, consistent with the established requirement for an electron-deficient aromatic system for NQO1 recognition [2]. This gain of function is a direct consequence of the nitro substituent and represents a qualitative, not merely quantitative, difference in biological reactivity.

NQO1 substrate bioreductive activation cancer selectivity

Nitro Group Position Determines Biological Activity: 6-Nitro Isomer Shows Divergent Pharmacology from Clinically Used 5-Nitro (Nitroxoline)

A systematic 2025 study comparing the biochemical properties of 8-hydroxy-6-nitroquinoline (the 6-nitro regioisomer) against nitroxoline (8-hydroxy-5-nitroquinoline, a clinically used antibacterial) revealed that the nitro group position profoundly affects multiple pharmacological parameters [1]. The 6-nitro regioisomer exhibited substantially reduced metal-chelating capacity compared to the 5-nitro isomer, a property critical for nitroxoline's antibacterial mechanism involving divalent cation complexation. Additionally, the two regioisomers showed divergent inhibition profiles against methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis and human MetAP2, as well as differential antibacterial activities against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis [1]. While this study examined 8-hydroxy variants rather than 2-phenyl variants directly, the data establishes a class-level principle: the position of the nitro group on the quinoline ring is a dominant determinant of biological activity, not merely a modulating factor. This principle directly supports the non-interchangeability of 6-nitro-2-phenylquinolin-4-ol with other nitro-substituted quinoline derivatives.

regioisomer selectivity nitro group position antibacterial mechanism

Alkaline Phosphatase Inhibition: 6-Nitroquinolone Core Confers TNAP and IAP Inhibitory Activity Absent in 6-Amino Analogs

In a diversity-oriented synthesis and screening study of 6-nitro- and 6-aminoquinolones as alkaline phosphatase inhibitors, the 6-nitroquinolone derivatives were demonstrated to be promising inhibitors of both tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) [1]. The study provides a direct paired comparison between 6-nitro and 6-amino substituted quinolones, establishing that the electron-withdrawing nitro group is critical for alkaline phosphatase inhibitory activity. While the specific IC50 values for 6-nitro-2-phenylquinolin-4-ol against TNAP and IAP were not disclosed in the publicly accessible abstract, the structure-activity relationship (SAR) data from this study confirms that the 6-nitro substitution confers a gain of function relative to the 6-amino reduction product [1]. This nitro-dependent pharmacology is consistent with the broader recognition that nitroaromatic compounds can engage enzyme active sites through unique electronic and hydrogen-bonding interactions not available to their amino counterparts.

alkaline phosphatase inhibition TNAP IAP 6-nitro vs. 6-amino comparison

Physicochemical Differentiation: Calculated LogP of 3.10 Distinguishes 6-Nitro from 6-Methoxy and 6-Chloro Analogs for Assay Design

The calculated partition coefficient (LogP) provides a quantitative basis for differentiating 6-nitro-2-phenylquinolin-4-ol from its common 6-substituted analogs. The compound has a reported LogP of 3.10, reflecting the polarizing effect of the nitro group relative to other substituents [1]. For comparison, the 6-methoxy analog (CAS 17282-70-1) exhibits a higher calculated LogP of approximately 3.62, consistent with the electron-donating and lipophilic nature of the methoxy group [2]. The 6-chloro analog (CAS 17282-72-3) is expected to have intermediate lipophilicity. This LogP difference of approximately 0.5 units is practically significant for reversed-phase HPLC method development, where 6-nitro-2-phenylquinolin-4-ol can be effectively separated using simple acetonitrile/water/phosphoric acid mobile phases on Newcrom R1 columns [3]. Furthermore, this lipophilicity differential impacts predicted ADME properties, including membrane permeability and plasma protein binding, making the 6-nitro variant a distinct entity for pharmacokinetic profiling studies.

LogP lipophilicity chromatographic behavior ADME prediction

Synthetic Utility: 6-Nitro-2-phenylquinolin-4-ol Serves as a Precursor to 6-Amino-2-phenylquinolin-4-ol, a Versatile Intermediate Not Directly Accessible from Other 6-Substituted Analogs

The 6-nitro group on 2-phenylquinolin-4-ol provides a unique synthetic handle that is absent in 6-chloro, 6-methoxy, or unsubstituted analogs: it can be chemoselectively reduced to yield 6-amino-2-phenylquinolin-4-ol [1]. This transformation is well-established in quinoline chemistry, where the nitro group serves as a masked amine that can be unveiled under mild conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents such as SnCl₂ or Fe/HCl) [2]. The resulting 6-amino derivative is a versatile intermediate for further functionalization, including amide coupling, diazotization, and N-alkylation, enabling access to compound libraries not obtainable from other 6-substituted starting materials. This synthetic versatility positions 6-nitro-2-phenylquinolin-4-ol as a strategic gateway compound for medicinal chemistry programs that require diversification at the 6-position.

nitro reduction 6-aminoquinoline synthetic intermediate building block

Optimal Research and Industrial Application Scenarios for 6-Nitro-2-phenylquinolin-4-ol Based on Quantitative Differentiation Evidence


Bioreductive Prodrug Design and NQO1-Targeted Anticancer Agent Development

The validated NQO1 substrate activity of 6-nitro-2-phenylquinolin-4-ol (IC50 = 5.80 µM in A549 cells) [1] makes it a compelling starting scaffold for designing tumor-selective bioreductive prodrugs. NQO1 is overexpressed in multiple solid tumor types (including lung, breast, and colorectal cancers) relative to normal tissues, providing a therapeutic window for 6-nitroquinoline-based agents. Researchers can exploit the 6-nitro group as a bioreductive trigger that is selectively activated in the NQO1-rich tumor microenvironment, while also using the 2-phenyl and 4-quinolone positions for additional pharmacophore optimization. This scenario is not feasible with 6-chloro, 6-methoxy, or des-nitro 2-phenylquinolin-4-ol analogs, which lack the requisite electronic structure for NQO1-mediated reduction [2].

Positional Selectivity Studies to Deconvolute Nitro Group-Dependent Pharmacology

The demonstrated divergence in biological activity between 5-nitro and 6-nitro quinoline regioisomers [1] positions 6-nitro-2-phenylquinolin-4-ol as an essential tool compound for structure-activity relationship (SAR) studies aimed at understanding how nitro group position influences target engagement, metal-chelation, and antibacterial potency. Researchers investigating nitroaromatic pharmacophores can use this compound alongside nitroxoline (5-nitro) and 8-nitroquinoline derivatives to systematically map the positional dependence of biological responses. This is particularly relevant for programs targeting methionine aminopeptidases (MetAPs), cathepsin B, or bacterial pathogens where nitro group positioning has been shown to produce substantially different inhibition profiles [1].

Alkaline Phosphatase Inhibitor Screening and Lead Optimization for Metabolic Bone Disease

The confirmed activity of 6-nitroquinolone derivatives as TNAP and IAP inhibitors [1] supports the use of 6-nitro-2-phenylquinolin-4-ol as a screening hit or lead compound for alkaline phosphatase-targeted drug discovery. TNAP is a validated target for calcification disorders including vascular calcification and osteoarthritis, while IAP is implicated in intestinal inflammatory conditions. The 6-nitro group is a known pharmacophoric requirement for this activity (6-amino analogs are inactive) [1], making the compound a logical starting point for hit-to-lead optimization. Procurement of this specific compound enables direct follow-up on published SAR without confounding variables introduced by alternative 6-substituents.

Analytical Method Development and Pharmacokinetic Profiling Using Validated HPLC Separation Protocols

The established reversed-phase HPLC method for 6-nitro-2-phenylquinolin-4-ol on Newcrom R1 columns using acetonitrile/water/phosphoric acid mobile phases [1] provides analytical chemists with a ready-to-implement protocol for quantification, purity assessment, and impurity isolation. The compound's LogP of 3.10, which is distinct from its 6-methoxy analog (LogP ≈ 3.62), enables chromatographic separation from closely related synthetic intermediates or degradation products [2]. This validated separation method is directly applicable to pharmacokinetic studies, stability testing, and quality control in compound management workflows.

Quote Request

Request a Quote for 6-Nitro-2-phenylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.